molecular formula C18H25NO3 B2707793 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- CAS No. 1574278-79-7

4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-

Cat. No. B2707793
CAS RN: 1574278-79-7
M. Wt: 303.402
InChI Key: QHNZYRZIZAOXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Molecular Structure Analysis

Studies have been conducted to understand the molecular structure of 1-piperidineacetic acid complexes through X-ray diffraction and FTIR spectroscopy. For instance, the molecular structure of 1-piperidinium acid perchlorate was characterized, revealing its crystalline complex formation and hydrogen bonding patterns (Dega-Szafran et al., 2002). Similarly, conformational analyses of 1-piperidineacetic acid have been performed to understand its structural properties and interactions (Dega-Szafran et al., 2002).

Antimycobacterial Applications

Research on spiro-piperidin-4-ones, which are structurally related to 4-piperidineacetic acid derivatives, has shown promising antimycobacterial activity. A study highlighted the atom-economic and stereoselective synthesis of these compounds, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Kumar et al., 2008).

Synthesis and Characterization

The synthesis and characterization of derivatives of piperidineacetic acid and related compounds have been extensively studied. For example, the synthesis of 3,4-(methylenedioxy) phenylacetic acid through reactions involving piperonal aldehyde as a raw material demonstrates the versatility of piperidineacetic acid derivatives in chemical synthesis (Han Xue-lian, 2007).

Anticancer Potential

Derivatives of piperidineacetic acid have been evaluated for their potential anticancer activities. A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed that some derivatives exhibited strong anticancer activities, suggesting their utility in developing new anticancer agents (Rehman et al., 2018).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The future directions in this field may involve the development of more efficient synthesis methods, exploration of new biological activities, and the design of drugs with improved efficacy and safety profiles .

properties

IUPAC Name

2-[1-[3-(2-methylphenyl)butanoyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13-5-3-4-6-16(13)14(2)11-17(20)19-9-7-15(8-10-19)12-18(21)22/h3-6,14-15H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNZYRZIZAOXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CC(=O)N2CCC(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.